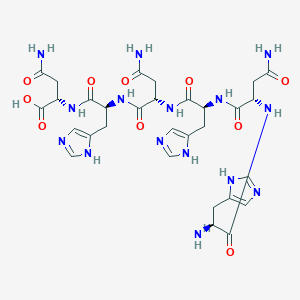
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine is a peptide compound composed of repeating units of histidine and asparagine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base such as piperidine.
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: Histidine residues can be oxidized to form oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine involves its interaction with specific molecular targets. The histidine residues can coordinate with metal ions, influencing enzymatic activity and protein folding. The asparagine residues can form hydrogen bonds, stabilizing the peptide structure and facilitating interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-lysyl-L-histidyl-L-histidine: Another peptide with similar amino acid composition but different sequence and properties.
L-Asparagine: A single amino acid with applications in food and medicine.
L-Histidine: An amino acid involved in various metabolic processes.
Uniqueness
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine is unique due to its repeating sequence of histidine and asparagine, which imparts specific structural and functional properties. This repetitive structure can enhance its stability and interaction with metal ions, making it valuable for specific biochemical applications.
Properties
CAS No. |
827019-01-2 |
|---|---|
Molecular Formula |
C30H41N15O10 |
Molecular Weight |
771.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H41N15O10/c31-16(1-13-7-35-10-38-13)25(49)41-19(4-22(32)46)28(52)42-17(2-14-8-36-11-39-14)26(50)44-20(5-23(33)47)29(53)43-18(3-15-9-37-12-40-15)27(51)45-21(30(54)55)6-24(34)48/h7-12,16-21H,1-6,31H2,(H2,32,46)(H2,33,47)(H2,34,48)(H,35,38)(H,36,39)(H,37,40)(H,41,49)(H,42,52)(H,43,53)(H,44,50)(H,45,51)(H,54,55)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
PDQWBDVLFSXLAP-PXQJOHHUSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


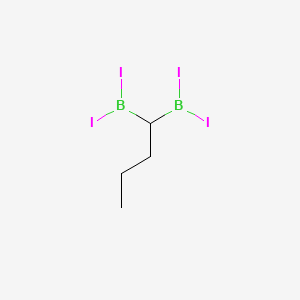
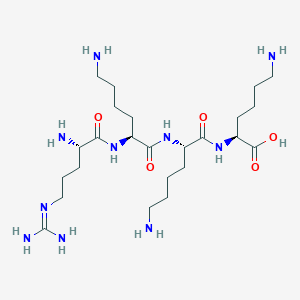
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
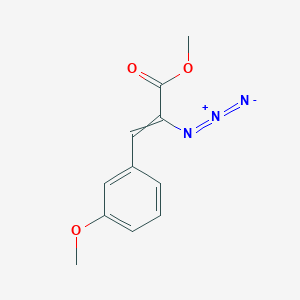
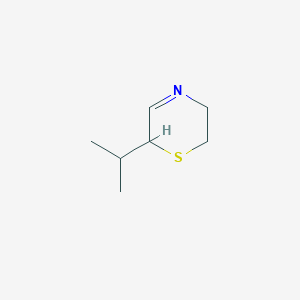
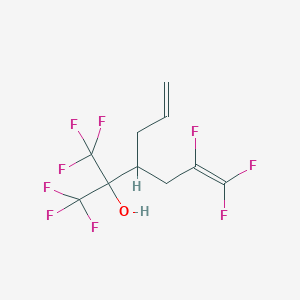
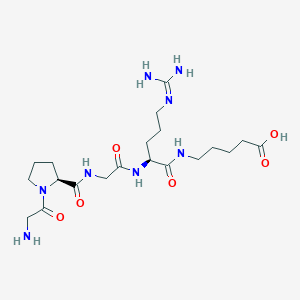
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

